![molecular formula C14H18N2O3 B5235491 2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5235491.png)
2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as MK-886, is a potent inhibitor of 5-lipoxygenase activating protein (FLAP). It is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications in various diseases, including asthma, cancer, and cardiovascular diseases.
作用機序
2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid exerts its pharmacological effects by inhibiting the activity of FLAP, which is a key enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are potent pro-inflammatory mediators that are involved in the pathogenesis of various inflammatory diseases, including asthma, arthritis, and psoriasis. By inhibiting the biosynthesis of leukotrienes, this compound can reduce inflammation and improve symptoms associated with these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the biosynthesis of leukotrienes, which are involved in the pathogenesis of asthma and other inflammatory diseases. It has also been shown to inhibit the growth of cancer cells and to have anti-angiogenic properties, which may be useful in the treatment of cancer. Additionally, it has been shown to have anti-atherosclerotic effects, which may be useful in the prevention and treatment of cardiovascular diseases.
実験室実験の利点と制限
2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid is a potent inhibitor of FLAP and has been extensively studied for its potential therapeutic applications in various diseases. One advantage of using this compound in lab experiments is that it can be used to study the role of leukotrienes in the pathogenesis of various inflammatory diseases. Additionally, it can be used to study the anti-cancer and anti-angiogenic properties of the compound. One limitation of using this compound in lab experiments is that it is a non-specific inhibitor of FLAP and may have off-target effects.
将来の方向性
There are several future directions for research on 2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid. One area of research is to develop more specific inhibitors of FLAP that have fewer off-target effects. Another area of research is to investigate the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research could be done to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, research could be done to investigate the potential use of this compound as a diagnostic tool for various diseases.
合成法
2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid can be synthesized through a multi-step process that involves the reaction of 4-methyl-2-pyridinylamine with cyclohexanone to form 2-{[(4-methyl-2-pyridinyl)amino]cyclohexyl}ketone. This intermediate is then reacted with chloroformic acid to form the desired product, this compound.
科学的研究の応用
2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including asthma, cancer, and cardiovascular diseases. It has been shown to inhibit the biosynthesis of leukotrienes, which are involved in the pathogenesis of asthma and other inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells and to have anti-angiogenic properties, which may be useful in the treatment of cancer. Additionally, it has been shown to have anti-atherosclerotic effects, which may be useful in the prevention and treatment of cardiovascular diseases.
特性
IUPAC Name |
2-[(4-methylpyridin-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-6-7-15-12(8-9)16-13(17)10-4-2-3-5-11(10)14(18)19/h6-8,10-11H,2-5H2,1H3,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSQDIOHIRKCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,6aR*)-3-[2-(2-pyridinyl)ethyl]-5-(1,3-thiazol-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5235420.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5235426.png)
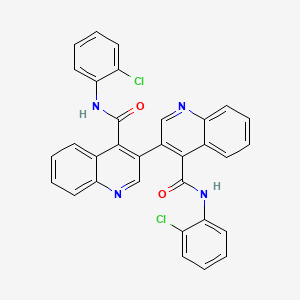
![2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5235437.png)

![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5235456.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5235458.png)

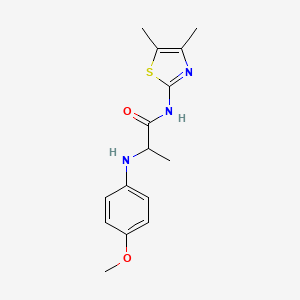
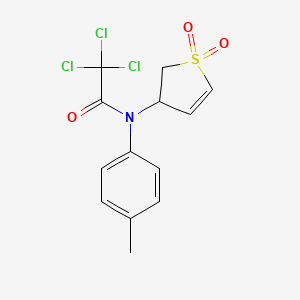
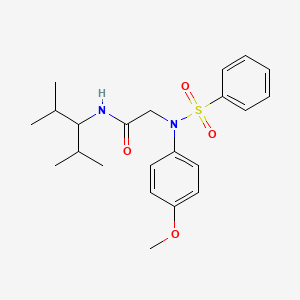
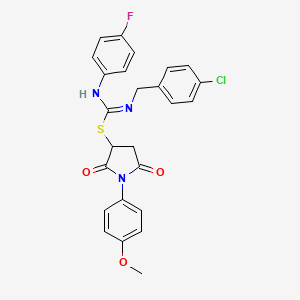
![2-(1H-benzimidazol-2-ylthio)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5235498.png)
![4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5235504.png)